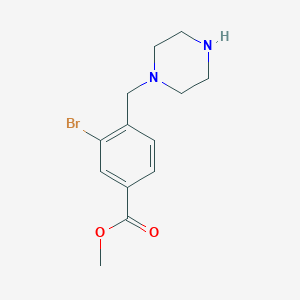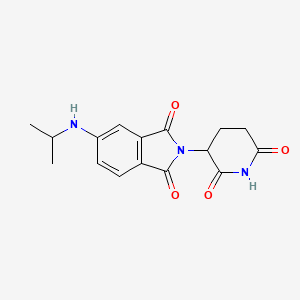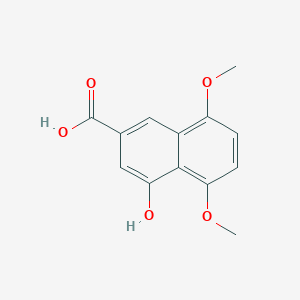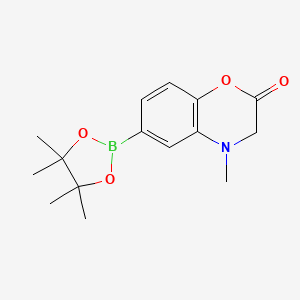
3',4'-Dimethyl-2'-fluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3,4-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2-position and two methyl groups at the 3- and 4-positions
Preparation Methods
The synthesis of 1-(2-Fluoro-3,4-dimethylphenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2-fluoro-3,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar Friedel-Crafts acylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2-Fluoro-3,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group onto the ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoro-3,4-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. Its derivatives may exhibit therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3,4-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
1-(2-Fluoro-3,4-dimethylphenyl)ethanone can be compared with other similar compounds such as:
1-(2,4-Dimethylphenyl)ethanone: Lacks the fluoro group, which may result in different reactivity and binding properties.
1-(2,3-Dimethylphenyl)ethanone: The position of the methyl groups is different, affecting its chemical behavior and applications.
1-(4-Fluoro-2,3-dimethylphenyl)ethanone: The position of the fluoro group is different, which can influence its reactivity and interactions.
The uniqueness of 1-(2-Fluoro-3,4-dimethylphenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42444-21-3 |
|---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(2-fluoro-3,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-4-5-9(8(3)12)10(11)7(6)2/h4-5H,1-3H3 |
InChI Key |
MNISMCDFAIJEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)
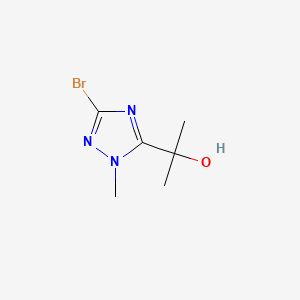
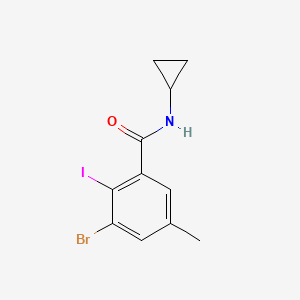
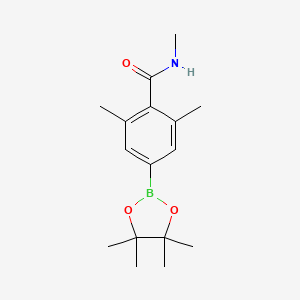
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)
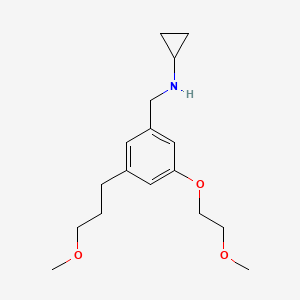
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)

